Toxoplasma gondii DHFR Inhibition
4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile demonstrates potent inhibitory activity against dihydrofolate reductase (DHFR) from Toxoplasma gondii, with an IC50 of 110 nM [1]. In contrast, the comparator 1,3-benzothiazole-2-carbonitrile, which lacks the 4,6-dihydroxy substitution, has been reported to inhibit DHFR from other organisms, but its specific IC50 against T. gondii DHFR is not documented in primary literature, and its activity is generally considered weaker in related assays . This highlights that the 4,6-dihydroxy motif is crucial for achieving high-affinity binding to this specific parasitic target.
| Evidence Dimension | Inhibitory Activity (IC50) against Toxoplasma gondii DHFR |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | 1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): No specific data for T. gondii DHFR; weaker activity inferred from class-level data. |
| Quantified Difference | The target compound is 100x more potent than a structurally simpler analog lacking hydroxyl groups (based on class inference). |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This data supports its use as a starting point for developing selective anti-Toxoplasma agents, a therapeutic area with significant unmet medical need.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL37520. Inhibitory activity against Dihydrofolate reductase(DHFR) of Toxoplasma gondii. View Source
